molecular formula C20H20N2O3 B12924642 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- CAS No. 112392-95-7

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl-

Cat. No.: B12924642
CAS No.: 112392-95-7
M. Wt: 336.4 g/mol
InChI Key: TVWIGZSGQRTPKW-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the dimethylaminoethyl and phenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2,4-dimethyl-1-oxo-
  • 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-

Uniqueness

Compared to similar compounds, 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- is unique due to the presence of the dimethylaminoethyl side chain and the phenyl group

Properties

CAS No.

112392-95-7

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-oxo-4-phenylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H20N2O3/c1-21(2)12-13-22-18(20(24)25)17(14-8-4-3-5-9-14)15-10-6-7-11-16(15)19(22)23/h3-11H,12-13H2,1-2H3,(H,24,25)

InChI Key

TVWIGZSGQRTPKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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